molecular formula C30H23BrFN3OS2 B2799029 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 681274-53-3

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2799029
CAS RN: 681274-53-3
M. Wt: 604.56
InChI Key: TXTIHHSAVLHNRV-UHFFFAOYSA-N
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Description

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C30H23BrFN3OS2 and its molecular weight is 604.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structures

Research has demonstrated the synthesis of pyrazole compounds, including those with bromo and fluoro substitutions, emphasizing their structural characterization through X-ray crystallography. For instance, compounds with 4-fluorophenyl and thiophen-2-yl substitutions have been synthesized, showcasing the influence of different substituents on the crystal structure and dihedral angles within these molecules, indicating a nuanced approach to molecular engineering for desired physicochemical properties (Loh et al., 2013).

Molecular Structure and Docking Studies

Studies involving the molecular structure and docking simulations of similar compounds have been conducted to understand their interaction with biological targets. For example, the molecular structure, vibrational frequencies, and corresponding assignments of pyrazole derivatives have been investigated, highlighting the stability of these molecules through hyper-conjugative interactions and charge delocalization. Such studies provide insights into the potential biological activities of these compounds, including their inhibitory activity against specific enzymes, suggesting their utility in designing novel therapeutics (Mary et al., 2015).

Anticancer Drug Candidates

Further research has explored the synthesis of sulfonamides derived from pyrazole compounds, evaluating their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Such studies have identified compounds with significant potency and selectivity, underscoring the potential of these molecules as lead compounds in the development of new anticancer drugs (Gul et al., 2018).

Synthesis and Biological Evaluation

Additionally, the synthesis and biological evaluation of novel pyrazolines and their derivatives have been conducted, demonstrating a range of activities including antimicrobial and anti-inflammatory effects. These findings suggest the versatility of pyrazole-based compounds in medicinal chemistry, highlighting their potential applications in treating various diseases (Venugopal et al., 2020).

properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23BrFN3OS2/c31-22-11-7-20(8-12-22)17-34-18-29(24-4-1-2-5-26(24)34)38-19-30(36)35-27(21-9-13-23(32)14-10-21)16-25(33-35)28-6-3-15-37-28/h1-15,18,27H,16-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTIHHSAVLHNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23BrFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

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